Boc-Pen(pMeBzl)-OH.DCHA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

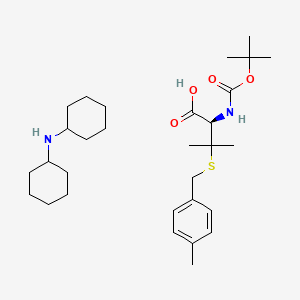

2D Structure

Properties

IUPAC Name |

N-cyclohexylcyclohexanamine;(2R)-3-methyl-3-[(4-methylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO4S.C12H23N/c1-12-7-9-13(10-8-12)11-24-18(5,6)14(15(20)21)19-16(22)23-17(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21);11-13H,1-10H2/t14-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWRVVSYJKYAIZ-PFEQFJNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CSC(C)(C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70673982 | |

| Record name | N-(tert-Butoxycarbonyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-L-valine--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198474-61-2 | |

| Record name | N-(tert-Butoxycarbonyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-L-valine--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Boc-Pen(pMeBzl)-OH.DCHA: A Technical Guide for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-(tert-Butoxycarbonyl)-S-(p-methylbenzyl)-penicillamine dicyclohexylammonium salt, commonly abbreviated as Boc-Pen(pMeBzl)-OH.DCHA, is a protected amino acid derivative crucial for the synthesis of peptides with unique structural and functional properties. Penicillamine, a non-proteinogenic amino acid, is characterized by the presence of gem-dimethyl groups on its β-carbon, which imparts significant conformational constraints upon the peptide backbone. This feature is highly valuable in drug design and development for creating peptides with enhanced stability, receptor selectivity, and specific biological activities.

This technical guide provides a comprehensive overview of the properties, applications, and detailed methodologies for the use of this compound in solid-phase peptide synthesis (SPPS).

Chemical and Physical Properties

This compound is supplied as a dicyclohexylammonium (DCHA) salt to improve its crystallinity, stability, and handling. The tert-butoxycarbonyl (Boc) group protects the α-amino group, while the p-methylbenzyl (pMeBzl) group protects the thiol side chain.

| Property | Value | References |

| Molecular Formula | C₃₀H₅₀N₂O₄S | [1][2][3] |

| Molecular Weight | 534.8 g/mol | [1] |

| Appearance | White to off-white crystalline powder | Inferred from typical properties of amino acid DCHA salts |

| CAS Number | 198474-61-2 (L-form); 198470-36-9 (D-form) | [3][4] |

| Purity | Typically ≥98% | [1] |

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key building block in Boc-chemistry-based solid-phase peptide synthesis. The protecting groups are strategically chosen for their differential lability, allowing for the selective deprotection of the N-terminal Boc group while the pMeBzl side-chain protection remains intact throughout the peptide chain elongation.

General SPPS Workflow using this compound

The incorporation of a Boc-Pen(pMeBzl)-OH residue into a growing peptide chain on a solid support follows a cyclical process of deprotection, neutralization, and coupling.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in utilizing this compound in SPPS.

Removal of the Dicyclohexylammonium (DCHA) Salt

Prior to its use in coupling, the free acid form of Boc-Pen(pMeBzl)-OH must be generated from its DCHA salt.

Materials:

-

This compound

-

Ethyl acetate (EtOAc)

-

1 M Potassium bisulfate (KHSO₄) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the this compound salt in ethyl acetate.

-

Transfer the solution to a separatory funnel.

-

Wash the organic layer with 1 M KHSO₄ solution three times to remove the dicyclohexylamine.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the free acid, Boc-Pen(pMeBzl)-OH, as a foam or oil.

Coupling of Boc-Pen(pMeBzl)-OH

Due to the steric hindrance from the gem-dimethyl groups of the penicillamine residue, optimized coupling conditions are recommended to ensure high coupling efficiency.

Recommended Coupling Reagents and Expected Efficiency:

| Coupling Reagent | Base | Activation | Coupling Time | Expected Efficiency | Notes |

| HBTU/HOBt | DIEA | In situ | 1-2 hours | High | Generally provides good results with hindered residues. |

| HATU/HOAt | DIEA | In situ | 1-2 hours | Very High | Often used for particularly difficult couplings. |

| DIC/HOBt | DIEA (for neutralization) | Pre-activation or in situ | 2-4 hours | Moderate to High | May require double coupling for quantitative results. |

General Coupling Protocol (using HBTU):

-

Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).

-

Activation Mixture: In a separate vessel, dissolve Boc-Pen(pMeBzl)-OH (3 equivalents relative to the resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the activation mixture and allow it to pre-activate for 5-10 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring: Perform a Kaiser (ninhydrin) test to confirm the completion of the coupling reaction (a negative result indicates completion).

-

Washing: After complete coupling, wash the resin thoroughly with DMF, followed by DCM, and then methanol to remove excess reagents and byproducts.

N-terminal Boc Deprotection

The temporary Boc protecting group is removed using a moderately strong acid.

Procedure:

-

Treat the peptide-resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM.

-

Agitate the mixture for 20-30 minutes at room temperature.

-

Drain the TFA solution.

-

Wash the resin thoroughly with DCM to remove residual acid.

-

Proceed to the neutralization step before the next coupling cycle.

Final Cleavage and pMeBzl Deprotection

At the end of the synthesis, the peptide is cleaved from the resin, and the side-chain protecting groups, including the pMeBzl group, are removed simultaneously. This typically requires a strong acid.

Cleavage Cocktail:

-

A common reagent for the cleavage of the pMeBzl group is anhydrous hydrogen fluoride (HF). A typical cleavage cocktail consists of HF:p-cresol (9:1) at 0°C for 1 hour.

-

Caution: Anhydrous HF is extremely corrosive and toxic and requires specialized equipment and handling procedures.

General Procedure (HF Cleavage):

-

Place the dried peptide-resin in a specialized HF cleavage apparatus.

-

Add the scavenger (e.g., p-cresol).

-

Condense the anhydrous HF into the reaction vessel at low temperature.

-

Allow the reaction to proceed at 0°C for the specified time.

-

Remove the HF by evaporation under a stream of nitrogen.

-

Precipitate the crude peptide with cold diethyl ether.

-

Collect the peptide by filtration or centrifugation.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Biological Relevance of Penicillamine-Containing Peptides

While this compound is a synthetic building block and not directly involved in signaling pathways, its incorporation into peptides can lead to compounds with significant biological activity. The conformational constraints imposed by the penicillamine residue can enhance the peptide's affinity and selectivity for its target receptor. For example, penicillamine substitution has been used to develop potent and selective analgesic peptides that act as antagonists for nicotinic acetylcholine receptors (nAChRs), offering a potential non-opioid-based mechanism for pain treatment.[5] The resulting peptides can then modulate various signaling pathways downstream of these receptors.

Conclusion

This compound is an invaluable reagent for the synthesis of conformationally constrained peptides. Its use in a Boc-based SPPS strategy, with appropriate considerations for its steric hindrance during coupling and the robust conditions required for final deprotection, enables the creation of novel peptide therapeutics with improved pharmacological profiles. The detailed protocols provided in this guide offer a framework for the successful incorporation of this unique amino acid into complex peptide structures, paving the way for further advancements in drug discovery and development.

References

- 1. calpaclab.com [calpaclab.com]

- 2. Boc-D-Pen(Mbzl)-OH · DCHA - Creative Peptides [creative-peptides.com]

- 3. Boc-L-Pen(MBzl)-OH*DCHA - Creative Peptides [creative-peptides.com]

- 4. 198474-61-2|this compound|BLD Pharm [bldpharm.com]

- 5. Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Boc-Pen(pMeBzl)-OH.DCHA: Properties and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Pen(pMeBzl)-OH.DCHA is a protected amino acid derivative of penicillamine, a non-proteinogenic amino acid characterized by a dimethylated β-carbon. This unique structural feature imparts significant steric hindrance, which can be strategically employed in peptide and peptidomimetic design to introduce conformational constraints and enhance metabolic stability. The N-terminal α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, while the thiol side chain is protected by a p-methylbenzyl (pMeBzl) group. The dicyclohexylamine (DCHA) salt form improves the crystallinity and handling of the compound. This technical guide provides a comprehensive overview of the chemical properties, applications, and relevant experimental protocols for this compound.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its key chemical and physical properties are summarized in the table below.

| Property | Value | References |

| Chemical Name | N-α-(tert-Butoxycarbonyl)-S-(p-methylbenzyl)-penicillamine dicyclohexylammonium salt | |

| Molecular Formula | C₃₀H₅₀N₂O₄S | [1][2][3][4][5] |

| Molecular Weight | 534.8 g/mol | [1][2][4][6] |

| CAS Number | 198470-36-9 (for D-isomer salt), 198474-61-2 (for L-isomer salt) | [1][4][5] |

| Purity (typical) | ≥98% (HPLC) | |

| Melting Point | Not available. To be determined experimentally or consult the Certificate of Analysis. | |

| Optical Rotation | Not available. To be determined experimentally or consult the Certificate of Analysis. | |

| Solubility | Soluble in chloroform, dichloromethane (DCM), ethyl acetate, dimethyl sulfoxide (DMSO), and acetone. | |

| Storage | Store at room temperature in a dry, well-sealed container. | [7] |

Applications in Peptide Synthesis

The primary application of this compound is in solid-phase peptide synthesis (SPPS) utilizing the Boc/Bzl protection strategy. The penicillamine residue is incorporated into peptide sequences to:

-

Introduce conformational constraints: The gem-dimethyl group on the β-carbon restricts the rotational freedom of the peptide backbone, influencing the secondary structure.

-

Enhance metabolic stability: The steric hindrance provided by the penicillamine residue can protect adjacent peptide bonds from enzymatic degradation.

-

Modulate biological activity: The unique structural features of penicillamine can alter the binding affinity and selectivity of peptides for their biological targets.

Boc/Bzl Solid-Phase Peptide Synthesis (SPPS)

The Boc/Bzl strategy is a well-established method for SPPS. The workflow for incorporating a Boc-Pen(pMeBzl)-OH residue is outlined below.

Caption: General workflow for Boc-SPPS.

Experimental Protocols

Boc Deprotection

The Boc protecting group is removed under acidic conditions.

-

Reagent: 25-50% Trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Procedure:

-

Swell the resin-bound peptide in DCM.

-

Treat the resin with the TFA/DCM solution for 20-30 minutes at room temperature.[8]

-

Filter and wash the resin thoroughly with DCM to remove the TFA and the cleaved Boc group.

-

Neutralization

The protonated N-terminal amine is neutralized to the free amine before coupling.

-

Reagent: 5-10% N,N-Diisopropylethylamine (DIEA) in DCM.

-

Procedure:

-

Wash the deprotected resin with DCM.

-

Treat the resin with the DIEA/DCM solution for 5-10 minutes.

-

Wash the resin with DCM to remove excess DIEA.

-

Coupling of Boc-Pen(pMeBzl)-OH

Due to the steric hindrance of the penicillamine residue, a potent coupling reagent is recommended to ensure efficient peptide bond formation and minimize racemization.[2][9][10]

-

Recommended Coupling Reagents:

-

HBTU/HOBt: N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate / 1-Hydroxybenzotriazole.

-

HATU/HOAt: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate / 1-Hydroxy-7-azabenzotriazole.

-

PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate.[1]

-

-

General Coupling Protocol (using HBTU/HOBt):

-

Dissolve this compound (3 equivalents relative to resin loading) in a minimal amount of dimethylformamide (DMF).

-

In a separate vessel, dissolve HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.

-

Add the dissolved amino acid to the coupling reagent solution.

-

Add DIEA (6 equivalents) to the mixture and allow for pre-activation for 2-5 minutes.[9]

-

Add the pre-activated amino acid solution to the neutralized resin.

-

Allow the coupling reaction to proceed for 2-4 hours at room temperature.[9]

-

Monitor the reaction completion using a qualitative method such as the Kaiser test. If the test is positive (indicating free amines), a second coupling may be necessary.

-

Wash the resin thoroughly with DMF and DCM.

-

Caption: Activation and coupling of Boc-Pen(pMeBzl)-OH.

Final Cleavage and Deprotection

The final step involves the cleavage of the peptide from the resin and the simultaneous removal of the pMeBzl side-chain protecting group. This requires a strong acid.

-

Reagent: Anhydrous hydrogen fluoride (HF).

-

Procedure:

-

Dry the peptide-resin thoroughly.

-

In a specialized HF cleavage apparatus, treat the resin with anhydrous HF at 0°C for 1-2 hours.[9] Scavengers such as anisole or p-cresol should be added to prevent side reactions.

-

Remove the HF by evaporation under a stream of nitrogen.

-

Precipitate the crude peptide with cold diethyl ether and wash several times.

-

Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid) and lyophilize for purification by HPLC.

-

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Avoid inhalation of dust and contact with skin and eyes. The reagents used in SPPS, particularly TFA and HF, are highly corrosive and toxic and require special handling procedures and safety precautions. Always consult the Safety Data Sheet (SDS) before use.

Signaling Pathways

This compound is a synthetic building block and is not known to be directly involved in biological signaling pathways. However, the peptides synthesized using this derivative are often designed to interact with specific cellular targets and signaling cascades. For example, penicillamine-containing analogs of hormones like oxytocin and vasopressin are used to study receptor binding and signaling.[8] The specific pathway of interest will depend on the design and therapeutic target of the final peptide product.

Conclusion

This compound is a valuable reagent for the synthesis of conformationally constrained and metabolically stable peptides. Its successful incorporation into peptide sequences relies on the use of appropriate coupling reagents to overcome steric hindrance and optimized reaction conditions to minimize side reactions. This guide provides a foundational understanding of its properties and a framework for its application in solid-phase peptide synthesis, enabling researchers and drug development professionals to effectively utilize this unique amino acid derivative in their synthetic endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Boc-L-Pen(MBzl)-OH*DCHA - Creative Peptides [creative-peptides.com]

- 5. pschemicals.com [pschemicals.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. calpaclab.com [calpaclab.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

An In-depth Technical Guide to the Structure and Synthesis of Boc-Pen(pMeBzl)-OH.DCHA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-(tert-butoxycarbonyl)-S-(p-methylbenzyl)-L-penicillamine dicyclohexylammonium salt (Boc-Pen(pMeBzl)-OH.DCHA), a crucial building block in peptide chemistry and drug development. This document details its chemical structure and a representative synthetic pathway, including detailed experimental protocols for each step.

Chemical Structure and Properties

This compound is a protected derivative of the non-proteinogenic amino acid L-penicillamine. The structure incorporates three key features:

-

L-Penicillamine Backbone: The core structure is derived from L-penicillamine (β,β-dimethylcysteine), which introduces significant conformational constraints into peptides due to the gem-dimethyl groups on the β-carbon. This is valuable for designing peptides with enhanced stability and receptor selectivity.

-

Boc Protecting Group: The α-amino group is protected by a tert-butoxycarbonyl (Boc) group. The Boc group is acid-labile and is readily removed under moderately acidic conditions, making it a cornerstone of Boc-based solid-phase peptide synthesis (SPPS).

-

p-Methylbenzyl (pMeBzl) Protecting Group: The thiol group of the penicillamine side chain is protected by a p-methylbenzyl group. This protecting group is stable to the conditions used for Boc deprotection but can be cleaved with strong acids, such as anhydrous hydrogen fluoride (HF).

-

Dicyclohexylammonium (DCHA) Salt: The carboxylic acid is formulated as a dicyclohexylammonium salt. This is often done to improve the crystallinity, stability, and handling properties of the free acid, which may be an oil or difficult to purify.

The combination of the Boc and pMeBzl protecting groups provides an orthogonal protection strategy suitable for the controlled synthesis of complex peptides.

Physicochemical Properties

| Property | Value |

| Chemical Name | N-α-(tert-butoxycarbonyl)-S-(p-methylbenzyl)-L-penicillamine dicyclohexylammonium salt |

| Synonyms | Boc-L-Pen(pMeBzl)-OH·DCHA, Boc-β,β-dimethyl-L-Cys(pMeBzl)-OH·DCHA |

| CAS Number | 198474-61-2 |

| Molecular Formula | C30H50N2O4S |

| Molecular Weight | 534.79 g/mol |

| Appearance | White to off-white solid |

Synthesis of this compound

The synthesis of this compound is a three-step process starting from L-penicillamine. The overall synthetic pathway is outlined below.

An In-depth Technical Guide to Boc-Pen(pMeBzl)-OH.DCHA (CAS: 198470-36-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-(tert-Butoxycarbonyl)-S-(para-methylbenzyl)-D-penicillamine dicyclohexylammonium salt, commonly referred to as Boc-Pen(pMeBzl)-OH.DCHA, is a protected amino acid derivative of significant interest in the fields of medicinal chemistry and peptide synthesis. Its unique structural features, including the sterically hindered β,β-dimethyl groups of the penicillamine core, the acid-labile Boc protecting group on the α-amino terminus, and the p-methylbenzyl protection of the thiol side chain, make it a valuable building block for the synthesis of complex, sterically demanding peptides and peptidomimetics. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its utility in drug discovery and development.

The incorporation of D-penicillamine into peptide sequences can confer unique conformational constraints, enhance resistance to enzymatic degradation, and modulate biological activity. The protecting groups in this compound are crucial for its application in solid-phase peptide synthesis (SPPS), allowing for the controlled and sequential assembly of peptide chains.

Chemical and Physical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference(s) |

| CAS Number | 198470-36-9 | [General Knowledge] |

| Molecular Formula | C18H27NO4S · C12H23N | [General Knowledge] |

| Molecular Weight | 534.79 g/mol | [General Knowledge] |

| Purity | ≥98% (typically by HPLC) | [General Knowledge] |

| Appearance | White to off-white powder or crystalline solid | [General Knowledge] |

| Storage Conditions | 0-8 °C | [General Knowledge] |

| Solubility | Soluble in organic solvents such as DMF and DCM | [General Knowledge] |

Core Concepts in Peptide Synthesis: The Role of Protecting Groups

In peptide synthesis, protecting groups are essential for preventing unwanted side reactions at reactive functional groups of amino acids. This compound utilizes a protection strategy suitable for Boc-based solid-phase peptide synthesis (Boc-SPPS).

-

Boc (tert-Butoxycarbonyl) Group : This group protects the α-amino group of the penicillamine. It is stable under basic and nucleophilic conditions but is readily removed by treatment with moderately strong acids, such as trifluoroacetic acid (TFA).[1]

-

pMeBzl (para-methylbenzyl) Group : This group protects the thiol (-SH) side chain of the penicillamine. The p-methylbenzyl group is stable to the acidic conditions used for Boc deprotection but can be cleaved under stronger acidic conditions, typically with hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) during the final cleavage of the peptide from the resin.[1][2]

-

DCHA (Dicyclohexylamine) Salt : The dicyclohexylamine salt improves the crystallinity and handling of the protected amino acid, making it a stable, free-flowing solid.

This orthogonal protection scheme allows for the selective deprotection of the α-amino group for chain elongation without affecting the side-chain protection.

Representative Synthesis of the Precursor Amino Acid

While a specific protocol for the commercial synthesis of this compound is proprietary, a plausible laboratory-scale synthesis involves two key steps: S-alkylation of D-penicillamine followed by N-Boc protection.

Experimental Protocol: Synthesis of S-(p-methylbenzyl)-D-penicillamine

-

Dissolution : Dissolve D-penicillamine (1 equivalent) in a suitable solvent such as aqueous ethanol or a mixture of water and a water-miscible organic solvent.

-

Basification : Add a base, such as sodium hydroxide or potassium carbonate (2-3 equivalents), to the solution to deprotonate the thiol and carboxylic acid groups.

-

Alkylation : Add p-methylbenzyl chloride (1-1.2 equivalents) dropwise to the reaction mixture at room temperature or with gentle heating.

-

Reaction Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up : Once the reaction is complete, acidify the mixture with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.

-

Purification : Collect the solid by filtration, wash with water, and dry. The crude product can be further purified by recrystallization.

Experimental Protocol: N-Boc Protection and DCHA Salt Formation[3][4]

-

Dissolution : Dissolve S-(p-methylbenzyl)-D-penicillamine (1 equivalent) in a mixture of an organic solvent (e.g., dioxane, THF, or acetone) and water.[3][4]

-

Basification : Add a base such as triethylamine (1.5 equivalents) or sodium hydroxide to the solution.[5]

-

Boc Protection : Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.5 equivalents) to the reaction mixture, typically at 0°C, and then allow it to warm to room temperature.[3]

-

Reaction Monitoring : Stir the reaction for several hours or overnight, monitoring for completion by TLC.[3]

-

Work-up : Remove the organic solvent under reduced pressure. Acidify the remaining aqueous solution with a mild acid (e.g., citric acid or dilute HCl) to a pH of 2-3.[5]

-

Extraction : Extract the product into an organic solvent such as ethyl acetate.[5]

-

Drying and Concentration : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Boc-Pen(pMeBzl)-OH.[3]

-

DCHA Salt Formation : Dissolve the resulting oil or solid in a suitable solvent like ether or ethyl acetate and add one equivalent of dicyclohexylamine (DCHA). The this compound salt will precipitate and can be collected by filtration and dried.[5]

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key reagent for incorporating D-penicillamine into a peptide sequence using Boc-SPPS. The steric hindrance from the β,β-dimethyl groups can make coupling challenging, often requiring optimized protocols.

Experimental Protocol: Incorporation of Boc-Pen(pMeBzl)-OH into a Peptide Chain

This protocol assumes a standard Boc-SPPS workflow on a suitable resin (e.g., Merrifield or PAM resin).

-

Resin Preparation : Start with the resin-bound peptide chain that has a free N-terminal amino group.

-

Amino Acid Activation : In a separate vessel, pre-activate Boc-Pen(pMeBzl)-OH (2-4 equivalents relative to the resin substitution) with a coupling reagent. For sterically hindered amino acids, potent coupling reagents like HBTU/HOBt or HATU in the presence of a tertiary amine base like N,N-diisopropylethylamine (DIEA) are recommended.

-

Coupling : Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for an extended period (e.g., 2-4 hours or even overnight) to ensure complete reaction.

-

Monitoring : Monitor the coupling reaction using a qualitative test such as the Kaiser test or the chloranil test. A negative test indicates the absence of free primary amines and a complete coupling reaction. If the test is positive, a second coupling may be necessary.

-

Washing : After a complete coupling, thoroughly wash the resin with solvents such as DMF and DCM to remove excess reagents and byproducts.

-

Boc Deprotection : Treat the resin with a solution of 25-50% TFA in DCM for approximately 30 minutes to remove the Boc group from the newly added penicillamine residue, exposing a new N-terminal amine for the next coupling step.[2]

-

Neutralization : Neutralize the resulting trifluoroacetate salt of the N-terminal amine with a solution of a tertiary amine base (e.g., 5-10% DIEA in DCM).[1]

-

Washing : Wash the resin with DCM and DMF to prepare for the next coupling cycle.

Final Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

-

Preparation : Dry the peptide-resin under vacuum.

-

Cleavage Cocktail : Prepare a cleavage cocktail of anhydrous HF with scavengers such as anisole or p-cresol to trap the reactive carbocations generated during deprotection.

-

Cleavage Reaction : Treat the peptide-resin with the HF cleavage cocktail at 0°C for 1-2 hours. This step must be performed in a specialized HF cleavage apparatus.

-

Peptide Precipitation : After the reaction, evaporate the HF, and precipitate the crude peptide by adding cold diethyl ether.

-

Purification : Collect the crude peptide by filtration or centrifugation, wash with cold ether, and then purify using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Applications in Drug Development

The unique properties of D-penicillamine make it a valuable moiety in the design of novel therapeutics.

-

Peptide and Peptidomimetic Analogs : Incorporating D-penicillamine into biologically active peptides can lead to analogs with improved properties. The gem-dimethyl group can restrict the conformational flexibility of the peptide backbone, potentially leading to increased receptor binding affinity and selectivity. This structural feature can also enhance the peptide's resistance to proteolytic degradation, thereby increasing its in vivo half-life. For example, penicillamine substitution has been used to develop potent and selective analgesic peptides that act through non-opioid mechanisms.[6]

-

Metal Chelation : D-penicillamine is a well-known chelating agent for heavy metals, particularly copper.[7] This property is utilized in the treatment of Wilson's disease, a genetic disorder characterized by copper accumulation.[7] While this compound is a protected form, peptides containing deprotected penicillamine residues can be designed as targeted chelating agents to sequester metal ions in specific biological contexts.

-

Disulfide Bond Mimetics : The thiol group of penicillamine can form disulfide bonds. The steric bulk of the adjacent gem-dimethyl groups can influence the stability and geometry of these bonds, offering a tool to fine-tune the structure and stability of cyclic peptides. There is evidence that cysteine-penicillamine disulfide bonds can be more stable than cysteine-cysteine disulfide bonds.[8]

References

- 1. academic.oup.com [academic.oup.com]

- 2. chempep.com [chempep.com]

- 3. benchchem.com [benchchem.com]

- 4. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]

- 5. peptide.com [peptide.com]

- 6. Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

The p-Methylbenzyl Group: A Strategic Asset in Penicillamine Chemistry for Advanced Peptide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillamine, a non-proteinogenic amino acid, is a valuable building block in medicinal chemistry and drug development, primarily due to the unique steric hindrance imparted by its gem-dimethyl group. Its incorporation into peptides can enforce specific conformations, enhance metabolic stability, and modulate biological activity. However, the presence of a reactive thiol group necessitates a robust protection strategy during chemical synthesis. The p-methylbenzyl (PMB) protecting group has emerged as a valuable tool for the temporary masking of the sulfhydryl functionality of penicillamine, particularly within the framework of Boc-based solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive overview of the application of the PMB protecting group in penicillamine chemistry, detailing its introduction, stability, and cleavage, and its utility in the synthesis of complex peptides.

The Role and Advantages of the p-Methylbenzyl Protecting Group

The p-methylbenzyl group, also referred to as the 4-methylbenzyl (4-MeBzl) group, is a derivative of the widely used benzyl (Bzl) protecting group. The addition of a methyl group in the para position of the benzene ring subtly alters the electronic properties of the group, rendering it more susceptible to acidic cleavage compared to the unsubstituted benzyl group. This feature allows for its selective removal under conditions that are orthogonal to other protecting groups, a critical consideration in multi-step peptide synthesis.

In the context of penicillamine, the PMB group offers several advantages:

-

Stability: The S-p-methylbenzyl thioether linkage is stable to the moderately acidic conditions used for the removal of the N-terminal Boc group (typically trifluoroacetic acid in dichloromethane) during SPPS.[1]

-

Orthogonality: Its cleavage requires stronger acidic conditions, such as treatment with anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), which are typically employed at the final stage of SPPS to deprotect side chains and cleave the peptide from the resin.[2]

-

Compatibility: It is compatible with the standard reagents and protocols used in Boc-SPPS.

Synthesis of S-p-Methylbenzyl-Penicillamine

Reaction Scheme:

General Experimental Approach:

-

Dissolution: Penicillamine is dissolved in a suitable solvent, typically an aqueous or alcoholic solution containing a base such as sodium hydroxide or an organic base to deprotonate the thiol group and form the more nucleophilic thiolate.

-

Alkylation: p-Methylbenzyl chloride is added to the solution, and the reaction is stirred at room temperature or with gentle heating until the reaction is complete, as monitored by an appropriate technique like thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is then worked up to remove unreacted starting materials and byproducts. This may involve acidification, extraction with an organic solvent, and subsequent purification of the product, for example, by recrystallization or chromatography.

For its application in peptide synthesis, the N-terminus of S-p-methylbenzyl-penicillamine is typically protected with the Boc group, yielding Boc-Pen(4-MeBzl)-OH. This derivative is commercially available from various suppliers.[1][3]

Quantitative Data

Precise, consolidated quantitative data for S-p-methylbenzyl-penicillamine, such as detailed spectroscopic information and optimized reaction yields, are not extensively reported in readily accessible literature. However, based on commercial availability, the key molecular information is presented in the table below. Researchers synthesizing this compound would need to perform their own characterization.

| Parameter | Value | Reference |

| Compound Name | S-4-Methylbenzyl-L-penicillamine | [] |

| Synonyms | H-Pen(4-MeBzl)-OH, 3-[[(4-Methylphenyl)methyl]thio]-L-valine | [] |

| Molecular Formula | C₁₃H₁₉NO₂S | [] |

| Molecular Weight | 253.36 g/mol | [] |

| CAS Number | 1039102-11-8 | [] |

| Parameter | Value | Reference |

| Compound Name | Boc-Pen(4-MeBzl)-OH | [1] |

| Synonyms | Boc-S-p-methylbenzyl-penicillamine | [2] |

| Molecular Formula | C₁₈H₂₇NO₄S | [1] |

| Molecular Weight | 353.48 g/mol | [1] |

| CAS Number | 198474-61-2 | [1] |

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and deprotection of S-p-methylbenzyl-penicillamine are not explicitly detailed in the surveyed literature. The following represents generalized protocols based on standard procedures for similar compounds.

Protocol 1: General Procedure for the Synthesis of S-p-Methylbenzyl-L-penicillamine

Materials:

-

L-Penicillamine

-

p-Methylbenzyl chloride

-

Sodium hydroxide

-

Methanol or Ethanol

-

Water

-

Hydrochloric acid (for acidification)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

In a round-bottom flask, dissolve L-penicillamine (1.0 eq) in a solution of sodium hydroxide (2.0 eq) in water/alcohol.

-

Cool the solution in an ice bath.

-

Add p-methylbenzyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 5-6.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure S-p-methylbenzyl-L-penicillamine.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Procedure for the Cleavage of the p-Methylbenzyl Group with Hydrogen Fluoride (HF)

WARNING: Anhydrous hydrogen fluoride is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment by experienced personnel.

Materials:

-

S-p-Methylbenzyl-protected peptide-resin

-

Anhydrous hydrogen fluoride (HF)

-

Anisole or p-cresol (as a scavenger)

-

Diethyl ether (ice-cold)

-

Acetonitrile/Water mixture

Procedure:

-

Place the peptide-resin in a specialized HF cleavage apparatus.

-

Add a scavenger such as anisole or p-cresol (typically 10% v/v).

-

Cool the apparatus to -5 to 0 °C.

-

Carefully condense anhydrous HF into the reaction vessel.

-

Stir the mixture at 0 °C for 1-2 hours.

-

Remove the HF by evaporation under a stream of nitrogen.

-

Wash the resulting peptide and resin mixture with ice-cold diethyl ether to precipitate the crude peptide and remove the scavenger and cleaved protecting groups.

-

Centrifuge or filter to collect the crude peptide.

-

Dissolve the crude peptide in an appropriate aqueous/organic solvent mixture (e.g., acetonitrile/water with 0.1% TFA) and lyophilize.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 3: General Procedure for the Cleavage of the p-Methylbenzyl Group with Trifluoromethanesulfonic Acid (TFMSA)

Materials:

-

S-p-Methylbenzyl-protected peptide-resin

-

Trifluoromethanesulfonic acid (TFMSA)

-

Trifluoroacetic acid (TFA)

-

Thioanisole (as a scavenger)

-

Diethyl ether (ice-cold)

-

Acetonitrile/Water mixture

Procedure:

-

Swell the peptide-resin in a suitable solvent like dichloromethane (DCM) and then evaporate the solvent.

-

Prepare the cleavage cocktail, a common mixture being TFMSA/TFA/thioanisole. The exact ratios can vary depending on the peptide sequence and resin.[5]

-

Add the cleavage cocktail to the peptide-resin and stir at room temperature. The reaction time can range from 30 minutes to several hours.[5]

-

Monitor the cleavage progress.

-

Once the cleavage is complete, precipitate the peptide by adding the reaction mixture to a large volume of ice-cold diethyl ether.

-

Collect the precipitated peptide by centrifugation or filtration.

-

Wash the peptide pellet with cold diethyl ether.

-

Dissolve the crude peptide in a suitable solvent system for purification by RP-HPLC.

Visualization of Experimental Workflows

The following diagrams illustrate the key processes involving the p-methylbenzyl protecting group in penicillamine chemistry.

Caption: Synthesis of Boc-protected S-p-methylbenzyl-penicillamine.

Caption: Workflow for SPPS using Boc-Pen(4-MeBzl)-OH.

Conclusion

The p-methylbenzyl group serves as a highly effective and strategic choice for the protection of the thiol side chain of penicillamine in the context of Boc-based solid-phase peptide synthesis. Its stability to the conditions required for N-terminal Boc group removal, coupled with its lability under strong acidic conditions used for final cleavage, provides the necessary orthogonality for the successful synthesis of complex penicillamine-containing peptides. While detailed, publicly available experimental protocols and comprehensive characterization data for S-p-methylbenzyl-penicillamine are limited, the general principles of its synthesis and cleavage are well-established. This guide provides researchers with the foundational knowledge and generalized protocols necessary to effectively utilize this important protecting group strategy in their pursuit of novel peptide-based therapeutics and research tools.

References

- 1. peptide.com [peptide.com]

- 2. Boc-Pen(pMeBzl)-OH [myskinrecipes.com]

- 3. advancedchemtech.com [advancedchemtech.com]

- 5. Evaluation of the trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole cleavage procedure for application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Critical Role of Dicyclohexylamine (DCHA) Salts in the Purification and Handling of Protected Amino Acids: A Technical Guide

For Immediate Release

A deep dive into the pivotal function of dicyclohexylamine (DCHA) as a salt-forming agent for N-protected amino acids, enhancing their purity, stability, and handling characteristics for pharmaceutical and research applications.

In the meticulous world of peptide synthesis and drug development, the integrity of the foundational building blocks—amino acids—is paramount. N-protected amino acids, essential for the controlled, stepwise assembly of peptide chains, often present significant handling challenges. Many are oils or unstable compounds that are difficult to purify and accurately weigh. The formation of dicyclohexylammonium (DCHA) salts provides an elegant and effective solution to these challenges, a technique that has become a cornerstone of synthetic peptide chemistry. This technical guide explores the multifaceted role of DCHA in the realm of protected amino acids, offering insights for researchers, scientists, and professionals in drug development.

The primary function of dicyclohexylamine, a secondary amine, is to react with the acidic carboxyl group of an N-protected amino acid to form a stable, crystalline salt.[1][2] This transformation is particularly beneficial for protected amino acids that are oils or amorphous solids at room temperature, as the resulting DCHA salts are typically crystalline solids with well-defined melting points.[3][4] This crystalline nature facilitates purification through recrystallization, significantly enhancing the purity of the amino acid derivative.[5]

Key Advantages of DCHA Salt Formation

The use of DCHA salts of protected amino acids offers several distinct advantages in a laboratory and manufacturing setting:

-

Improved Crystallinity and Handling: Many N-protected amino acids, particularly those with bulky protecting groups like tert-butoxycarbonyl (Boc), are viscous oils or low-melting-point solids that are challenging to handle, accurately weigh, and store. The formation of DCHA salts converts these into crystalline solids, simplifying these critical laboratory operations.[2]

-

Enhanced Purity: The crystalline nature of DCHA salts allows for efficient purification via recrystallization. This process effectively removes impurities that may have formed during the synthesis of the protected amino acid, leading to a final product of high purity.[5]

-

Increased Stability: Protected amino acids in their free acid form can be susceptible to degradation over time, especially if they are not completely pure. DCHA salts often exhibit enhanced stability, allowing for longer shelf life and more consistent performance in synthetic applications.[2]

-

Facilitation of Chiral Resolution: DCHA can be used as a resolving agent for racemic mixtures of amino acids. By forming diastereomeric salts with a chiral resolving agent, the enantiomers can be separated through fractional crystallization, a critical step in producing enantiomerically pure amino acids for pharmaceutical use.

Data Presentation: Physicochemical Properties

The following table summarizes the physicochemical properties of selected N-protected amino acids and their corresponding DCHA salts, illustrating the significant impact of salt formation on their physical state and melting points.

| Protected Amino Acid | Form (Free Acid) | Melting Point (°C) (Free Acid) | Form (DCHA Salt) | Melting Point (°C) (DCHA Salt) |

| Boc-Glycine | Crystalline Powder | 88-89[3] | Crystalline Solid | 80-90[6] |

| Boc-L-Alanine | Crystalline Powder | 78-85[7] | - | - |

| Fmoc-L-Leucine | Powder | 94-96[2] | - | 152-156[8] |

| Boc-L-Methionine | - | - | Crystalline Solid | 137-139[4] |

| Boc-L-Threonine | - | - | Crystalline Solid | 151-153[4] |

Experimental Protocols

Formation of DCHA Salt from a Crude Protected Amino Acid

This protocol describes a general procedure for the purification of a crude, oily N-protected amino acid via the formation of its DCHA salt.

Materials:

-

Crude, oily N-protected amino acid

-

Diethyl ether (or other suitable non-polar solvent)

-

Dicyclohexylamine (DCHA)

-

Hexane (for washing)

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Dissolve the crude, oily protected amino acid in a minimal amount of diethyl ether.

-

With stirring, slowly add one equivalent of dicyclohexylamine (DCHA) to the solution.

-

Continue stirring the mixture. The DCHA salt will typically precipitate as a solid. This may occur immediately or require some time.

-

Once precipitation is complete, collect the solid DCHA salt by vacuum filtration.

-

Wash the collected salt with cold diethyl ether or hexane to remove any residual impurities.

-

The DCHA salt can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) if necessary.[5]

Liberation of the Free Amino Acid from its DCHA Salt

Prior to use in peptide synthesis, the N-protected amino acid must be liberated from its DCHA salt.

Materials:

-

N-protected amino acid DCHA salt

-

Ethyl acetate (or other suitable organic solvent)

-

10% aqueous phosphoric acid solution

-

Water (deionized)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Suspend the DCHA salt in ethyl acetate (approximately 5-10 volumes per part of salt).

-

Transfer the suspension to a separatory funnel.

-

Add 10% aqueous phosphoric acid and shake the funnel vigorously. The pH of the aqueous layer should be between 2 and 3. Continue shaking until all the solid has dissolved and two clear phases are present.

-

Separate the layers and wash the organic phase with water until the pH of the aqueous wash is neutral (≥4).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and evaporate the solvent under reduced pressure to obtain the purified N-protected amino acid, which will often be an oil.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involving DCHA salts in the handling of protected amino acids.

Caption: Workflow for the purification of an N-protected amino acid via DCHA salt formation.

References

- 1. benchchem.com [benchchem.com]

- 2. Fmoc-L-Leucine (Fmoc-Leu-OH) BP EP USP CAS 35661-60-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 3. chembk.com [chembk.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. peptide.com [peptide.com]

- 6. Boc-Gly-OH Novabiochem 4530-20-5 [sigmaaldrich.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Fmoc-Leu-OH | 35661-60-0 [chemicalbook.com]

In-Depth Technical Guide to the Material Safety of Boc-Pen(pMeBzl)-OH.DCHA

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A complete, verified Material Safety Data Sheet (MSDS) for the compound Boc-Pen(pMeBzl)-OH.DCHA (CAS No: 198474-61-2 for L-form, 198470-36-9 for D-form) was not publicly available at the time of this writing. The following information is a composite guide based on the known hazards of one of its components, dicyclohexylamine (DCHA), and the general safety profiles of Boc-protected amino acids. It is imperative to consult the specific SDS provided by the supplier before handling this chemical and to conduct a thorough risk assessment.

Chemical and Physical Properties

This compound is a protected amino acid derivative commonly used in peptide synthesis. The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the amine. The dicyclohexylamine (DCHA) salt form enhances its stability and handling properties.

| Property | Value | Source |

| CAS Number | 198474-61-2 (L-form) / 198470-36-9 (D-form) | [1][2] |

| Molecular Formula | C30H50N2O4S | [1] |

| Molecular Weight | 534.79 g/mol | [1] |

| Appearance | Powder | [2] |

| Purity | Typically >98% | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

| Storage | Desiccate at -20°C | [2] |

Hazard Identification and Safety Profile

The primary hazard associated with this compound is expected to derive from the dicyclohexylamine (DCHA) component. DCHA is a corrosive and toxic substance. The Boc-protected amino acid moiety is generally considered stable, though it can release isobutylene and carbon dioxide upon decomposition.

GHS Hazard Classification (Inferred from Dicyclohexylamine):

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

| Acute Aquatic Toxicity | 1 | H400: Very toxic to aquatic life |

| Chronic Aquatic Toxicity | 1 | H410: Very toxic to aquatic life with long lasting effects |

Precautionary Statements (Inferred from Dicyclohexylamine):

| Code | Statement |

| P273 | Avoid release to the environment. |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. |

| P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |

| P303 + P361 + P353 | IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Experimental Protocols and Handling

Given the powdered nature and the hazards associated with the DCHA component, strict protocols must be followed to minimize exposure.

Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is required before handling.

| PPE | Specification |

| Gloves | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Consult manufacturer's glove selection guide. |

| Eye Protection | Chemical safety goggles or a face shield. |

| Body Protection | A lab coat is mandatory. For larger quantities or potential for significant exposure, a chemical-resistant apron or suit is recommended. |

| Respiratory Protection | Not typically required if handled in a certified chemical fume hood. If weighing outside of a ventilated enclosure, a respirator with an appropriate cartridge for organic vapors and particulates (e.g., N95) should be used. |

Weighing and Handling Protocol

Handling of powdered fine chemicals requires specific procedures to prevent inhalation and contamination.[3][4]

-

Preparation : Designate a specific area for handling, preferably within a chemical fume hood or a ventilated balance enclosure.[4] Cover the work surface with absorbent, disposable bench paper.

-

Weighing : Use an analytical balance with a draft shield. Utilize weigh boats to prevent spillage.[3]

-

Transfer : When transferring the powder, use a spatula and minimize the distance of transfer to reduce the generation of airborne dust.[3]

-

Container Management : Keep the primary container of this compound closed at all times when not in use.[3]

-

Decontamination : After handling, decontaminate the work area. Wet cleaning methods or a HEPA-filtered vacuum are recommended for cleaning up any residual powder.[3] Decontaminate the exterior of all equipment used.

Emergency Procedures

First Aid Measures (Based on DCHA exposure)

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. A dilute solution of acetic acid (2%) may be used to neutralize the amine after initial flushing.[5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink copious amounts of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |

Accidental Release Measures

-

Small Spills :

-

Evacuate the immediate area.

-

Wearing appropriate PPE, carefully sweep or scoop up the spilled material into a designated, labeled waste container. Avoid generating dust.

-

Clean the spill area with a wet cloth or a HEPA-filtered vacuum.

-

-

Large Spills :

-

Evacuate the laboratory and prevent re-entry.

-

Contact your institution's environmental health and safety department immediately.

-

Prevent the spill from entering drains or waterways.

-

Visualized Workflows and Relationships

The following diagrams illustrate key workflows and logical relationships for the safe handling of this compound.

Stability and Reactivity

-

Chemical Stability : Stable under recommended storage conditions (desiccated at -20°C).

-

Conditions to Avoid : Strong oxidizing agents, high temperatures, and direct sunlight.[6] The Boc protecting group is labile to strong acids.

-

Incompatible Materials : Strong oxidizing agents.

-

Hazardous Decomposition Products : Upon combustion, may produce oxides of carbon (CO, CO2), nitrogen (NOx), and sulfur (SOx).[6]

Toxicological and Ecological Information

Detailed toxicological and ecological data for this compound are not available. The information below is based on its DCHA component.

Toxicological Information (Dicyclohexylamine):

| Test | Result |

| Acute Oral Toxicity | Toxic if swallowed.[1] |

| Acute Dermal Toxicity | Toxic in contact with skin.[1] |

| Skin Corrosion/Irritation | Causes severe skin burns.[1] |

| Serious Eye Damage/Irritation | Causes serious eye damage.[1] |

Ecological Information (Dicyclohexylamine):

-

Ecotoxicity : Very toxic to aquatic life with long-lasting effects.[1][6]

-

Persistence and Degradability : No data available.

-

Bioaccumulative Potential : No data available.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Waste material should be treated as hazardous waste. Do not allow it to enter drains or the environment.

This guide provides a framework for the safe handling of this compound based on available data. Always prioritize the supplier's Safety Data Sheet and your institution's safety protocols.

References

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. N-tert-Butyloxycarbonyl-S-(4-methylbenzyl)-D-penicillamine dicyclohexylamine | 198474-61-2 [chemicalbook.com]

- 3. ehs.wisc.edu [ehs.wisc.edu]

- 4. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]

- 5. DICYCLOHEXYLAMINE (DCHA) - Alkyl Amines Chemicals Limited [alkylamines.com]

- 6. lobachemie.com [lobachemie.com]

An In-Depth Technical Guide to Boc Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) methodology. A foundational technique in peptide chemistry, Boc SPPS offers a robust and reliable approach for the synthesis of peptides, including long and complex sequences. This document details the core chemical principles, provides in-depth experimental protocols, and presents critical data in a structured format to aid in the practical application of this powerful synthetic strategy.

Core Principles of Boc Solid-Phase Peptide Synthesis

Boc solid-phase peptide synthesis is a cyclical process where a peptide chain is assembled in a stepwise manner while anchored to an insoluble solid support, known as a resin.[1] The synthesis progresses from the C-terminus to the N-terminus. The central feature of this strategy is the use of the acid-labile Boc group for the temporary protection of the α-amino group of the incoming amino acid. Functional groups on the amino acid side chains are protected by more acid-stable groups, typically benzyl-based ethers, esters, and carbamates. This difference in acid lability is the cornerstone of the Boc/Bzl protection strategy, enabling the selective removal of the Nα-Boc group in each cycle without affecting the side-chain protecting groups.[1][2]

The general workflow of Boc SPPS involves a repeated cycle of three key steps:

-

Nα-Boc Deprotection: The removal of the Boc group from the N-terminal amino acid of the growing peptide chain using a moderately strong acid, typically trifluoroacetic acid (TFA).[1]

-

Neutralization: The resulting N-terminal ammonium salt is neutralized to the free amine to enable the subsequent coupling reaction.[2]

-

Coupling: The next Nα-Boc protected amino acid is activated and coupled to the N-terminus of the peptide chain.[3]

This cycle is repeated until the desired peptide sequence is fully assembled. The final step involves the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups, typically using a strong acid like hydrogen fluoride (HF).[4][5]

Experimental Protocols

This section provides detailed methodologies for the key steps in manual Boc SPPS.

Resin Preparation and Swelling

Proper swelling of the resin is crucial to ensure that the reactive sites are accessible to reagents.[6]

Protocol:

-

Place the desired amount of resin (e.g., Merrifield, MBHA) in a reaction vessel.

-

Add a suitable solvent, typically dichloromethane (DCM) for polystyrene-based resins, to completely cover the resin.

-

Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

-

After swelling, drain the solvent by filtration.

Nα-Boc Deprotection

This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain.

Protocol:

-

To the swollen resin, add a solution of 50% trifluoroacetic acid (TFA) in DCM.[4]

-

Agitate the resin with the TFA/DCM solution for 1-2 minutes for a pre-wash, then drain.

-

Add a fresh solution of 50% TFA in DCM and agitate for an additional 20-30 minutes to ensure complete deprotection.[6]

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DCM (3 times) to remove excess TFA.

-

Wash with isopropanol (IPA) (2 times) to help remove residual TFA, followed by washing with DCM (3 times).[6]

Neutralization

The N-terminal ammonium salt formed during deprotection must be neutralized to the free amine for the coupling reaction to proceed.

Protocol (Standard):

-

Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM to the deprotected peptide-resin.[6]

-

Agitate for 5-10 minutes.[6]

-

Drain the neutralization solution.

-

Repeat the neutralization step to ensure complete conversion to the free amine.

-

Wash the resin with DCM (3 times).[6]

Protocol (In Situ Neutralization): This protocol combines the neutralization and coupling steps, which can improve efficiency, especially for "difficult" sequences prone to aggregation.[1][7]

-

Following the post-deprotection washes, proceed directly to the coupling step. The neutralization is achieved by the base (e.g., DIEA) included in the coupling reaction mixture.

Amino Acid Coupling

In this step, the next Nα-Boc protected amino acid is activated and coupled to the free N-terminal amine of the resin-bound peptide.

Protocol (HBTU Coupling):

-

In a separate vessel, dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a coupling agent like HBTU (2.0 equivalents relative to resin loading) in DMF or a DCM/DMF mixture.[8]

-

Add 4-6 equivalents of a base, typically DIEA, to the amino acid solution to initiate activation.[8]

-

Immediately add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.[8]

-

Monitor the reaction progress using a qualitative method such as the Kaiser (ninhydrin) test. A negative test indicates the completion of coupling.

-

Once the reaction is complete, drain the coupling solution and wash the resin with DMF and DCM to remove excess reagents and byproducts.

Peptide Cleavage and Side-Chain Deprotection

The final step involves cleaving the completed peptide from the solid support and removing the side-chain protecting groups. This is typically achieved using a strong acid.

Protocol (HF Cleavage):

Caution: Hydrogen fluoride (HF) is extremely toxic and corrosive and requires specialized equipment and handling procedures.

-

Wash the final peptide-resin with DCM and dry it under vacuum.

-

Place the dried resin in a specialized HF cleavage apparatus.

-

Add a scavenger, such as anisole, to the resin. A common ratio is HF/anisole 9:1 (v/v).[4]

-

Cool the reaction vessel in a dry ice/methanol bath.

-

Distill anhydrous HF into the reaction vessel (approximately 10 mL of HF per gram of resin).[4]

-

Stir the reaction mixture at 0°C for 45-60 minutes.[4]

-

Evaporate the HF under vacuum.

-

Suspend the resin and cleaved peptide in cold diethyl ether and wash thoroughly to remove scavengers and cleaved protecting groups.

-

Collect the precipitated crude peptide by filtration or centrifugation.

-

Dry the peptide under vacuum.

Data Presentation

The following tables summarize key quantitative data for various components and steps in Boc SPPS.

Table 1: Common Resins for Boc SPPS and Their Typical Loading Capacities

| Resin Type | Description | Typical Loading Capacity (mmol/g) | Application |

| Merrifield Resin | Chloromethylated polystyrene-divinylbenzene | 0.5 - 1.2 | Synthesis of peptide acids |

| PAM Resin | Phenylacetamidomethyl-polystyrene | 0.5 - 1.0[4] | Synthesis of peptide acids with increased stability to TFA |

| BHA Resin | Benzhydrylamine-polystyrene | 0.5 - 1.0 | Synthesis of peptide amides |

| MBHA Resin | 4-Methylbenzhydrylamine-polystyrene | 0.5 - 1.0[4] | Synthesis of peptide amides with optimal stability and cleavage properties |

| PEG-PS Resin | Polyethylene glycol-grafted polystyrene | 0.15 - 0.4 | Improved solvation for long or hydrophobic peptides |

Table 2: Comparison of Common Coupling Reagents in Boc SPPS

| Coupling Reagent | Reagent Class | Typical Equivalents (AA:Reagent:Base) | Typical Reaction Time | Key Considerations |

| DCC/HOBt | Carbodiimide/Additive | 3:3:0 (DCC) | 2-4 hours[6] | DCC is a good choice for polystyrene resins. The byproduct, DCU, is insoluble in DCM but soluble in TFA. |

| HBTU | Aminium/Uronium Salt | 2:2:4 (DIEA)[8] | 1-2 hours[8] | Cost-effective and reliable for both routine and challenging couplings. |

| HATU | Aminium/Uronium Salt | 2:2:4 (DIEA) | 1-2 hours | Highly efficient for sterically hindered couplings.[8] Should be used with a non-nucleophilic base like DIEA. |

| DIC/HOBt | Carbodiimide/Additive | 3:3:0 (DIC)[8] | 2-4 hours[8] | The byproduct, DIU, is soluble in DMF, making it a good choice for Fmoc-based synthesis and sometimes used in Boc SPPS. |

Table 3: Boc Deprotection Conditions

| Reagent | Concentration | Solvent | Time | Efficacy |

| Trifluoroacetic Acid (TFA) | 50%[4] | Dichloromethane (DCM) | 20-30 min[6] | Standard and highly effective. |

| Trifluoroacetic Acid (TFA) | 100% | - | ~4 min[9] | Offers enhanced peptide-resin solvation. |

| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane | ~35 min[9] | An alternative to TFA. |

Table 4: Comparison of Cleavage Cocktails in Boc SPPS

| Cleavage Method | Reagent Composition | Reaction Time | Temperature | Application |

| High HF | HF:Anisole (9:1)[4] | 45-60 min[4] | 0°C[4] | Standard method for most peptides on Merrifield, PAM, and MBHA resins. |

| Low-High HF | 1. Low: HF:DMS (1:3) 2. High: Standard HF | 1. 2h 2. 1h | 1. 0°C 2. 0°C | Reduces side reactions by using a milder initial cleavage (SN2 mechanism). |

| TFMSA | TFMSA:TFA:Thioanisole:m-cresol | 2-3 hours | 0°C | An alternative to HF, though may be less effective for some protecting groups. |

| TMSOTf | TMSOTf:TFA:m-cresol | 2 hours[10] | 0°C[10] | Another alternative to HF. |

| Reagent K (Modified for Boc) | TFA:Water:Phenol:Thioanisole:EDT (82.5:5:5:5:2.5) | 1-4 hours | Room Temp | A "universal" cocktail, often used in Fmoc chemistry, but can be adapted. Effective for peptides with multiple sensitive residues.[11] |

Conclusion

Boc solid-phase peptide synthesis remains a powerful and relevant technique for the chemical synthesis of peptides. Its robust chemistry and the wealth of accumulated knowledge make it a reliable choice for a wide range of synthetic targets. By understanding the core principles, carefully selecting reagents and resins, and meticulously following optimized protocols, researchers can successfully synthesize complex peptides for applications in basic research, drug discovery, and materials science. This guide provides the foundational knowledge and practical data to assist in the successful implementation of Boc SPPS.

References

- 1. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. peptide.com [peptide.com]

- 4. chempep.com [chempep.com]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. academic.oup.com [academic.oup.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

Stability and Storage of Boc-Pen(pMeBzl)-OH·DCHA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-α-tert-Butoxycarbonyl-S-(p-methylbenzyl)-D-penicillamine dicyclohexylammonium salt (Boc-Pen(pMeBzl)-OH·DCHA). Due to the limited availability of specific stability data for this compound in publicly accessible literature, this document synthesizes information based on the known chemical properties of its constituent parts—the Boc protecting group, the p-methylbenzyl protecting group, and the penicillamine core—along with established principles of pharmaceutical stability testing.

Chemical Structure and Properties

Boc-Pen(pMeBzl)-OH·DCHA is a protected amino acid derivative commonly used in peptide synthesis. The dicyclohexylammonium (DCHA) salt form enhances its crystallinity and stability, making it easier to handle and store compared to the free acid.

Table 1: Chemical and Physical Properties of Boc-Pen(pMeBzl)-OH·DCHA

| Property | Value | Source |

| Molecular Formula | C₃₀H₅₀N₂O₄S | [1][2] |

| Molecular Weight | 534.8 g/mol | [1][2] |

| Appearance | White to off-white solid | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |

| Storage (General) | Room temperature or refrigerated (0-8 °C) | [3][5] |

Factors Influencing Stability

The stability of Boc-Pen(pMeBzl)-OH·DCHA is primarily influenced by temperature, pH (acidity/basicity), light, and oxidizing agents. The two key areas of lability are the acid-sensitive Boc group and the p-methylbenzyl ether, which is also susceptible to acidic and oxidative cleavage.

pH and Acidity

The most significant factor in the degradation of this compound is exposure to acidic conditions. The tert-butoxycarbonyl (Boc) group is notoriously labile to strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl), which are commonly used for its removal during peptide synthesis.[3][5][6] Even moderate acidity can lead to the slow cleavage of the Boc group, especially if concentrated during processes like solvent evaporation.[4] The DCHA salt form provides a basic counter-ion, which helps to protect the Boc group from accidental deprotection by neutralizing any trace acidity.

The S-p-methylbenzyl (pMeBzl) group is generally more stable than the Boc group but can also be cleaved under strongly acidic conditions.

Temperature

While some suppliers suggest room temperature storage, elevated temperatures can accelerate degradation pathways.[5] Penicillamine itself is known to decompose upon heating.[7] For long-term storage, refrigeration (0-8 °C) is recommended to minimize the risk of thermal degradation.[3] One supplier also notes the use of cold-chain transportation, suggesting that temperature control is important for maintaining purity.[8]

Oxidation

The thiol group of the penicillamine core is susceptible to oxidation, which could lead to the formation of disulfides or other oxidized species. The p-methylbenzyl protecting group offers some protection against this. However, strong oxidizing agents should be avoided.

Light

As with many complex organic molecules, exposure to UV light may promote degradation. Therefore, it is advisable to store the compound in amber vials or otherwise protected from light.

Potential Degradation Pathways

Based on the chemical nature of the molecule, two primary degradation pathways can be anticipated:

-

Deprotection of the Boc Group: Exposure to acidic conditions will lead to the cleavage of the Boc group, yielding the free amine, isobutylene, and carbon dioxide.

-

Cleavage of the p-MeBzl Group: Strong acids or oxidative conditions may cleave the p-methylbenzyl group from the sulfur atom.

Caption: Potential Degradation Pathways for Boc-Pen(pMeBzl)-OH·DCHA.

Recommended Storage and Handling

To ensure the long-term stability and purity of Boc-Pen(pMeBzl)-OH·DCHA, the following storage and handling procedures are recommended:

Table 2: Recommended Storage and Handling Conditions

| Condition | Recommendation | Rationale |

| Temperature | Long-term: 0-8 °C. Short-term: Room temperature is acceptable. | Minimizes thermal degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Protects against oxidation and moisture. |

| Light | Store in a light-resistant container (e.g., amber vial). | Prevents photolytic degradation. |

| Container | Use a well-sealed container. | Prevents exposure to moisture and atmospheric contaminants. |

| Handling | Avoid contact with acidic substances. Use clean, dry spatulas and glassware. | Prevents premature deprotection of the Boc group. |

Experimental Protocols for Stability Assessment

To definitively determine the stability of Boc-Pen(pMeBzl)-OH·DCHA, a forced degradation study is recommended.[9][10][11] This involves subjecting the compound to a variety of stress conditions and analyzing the degradation products, typically by a stability-indicating HPLC method.

General Workflow for a Forced Degradation Study

Caption: Workflow for a Forced Degradation Study.

Protocol for a Stability-Indicating HPLC Method

A reverse-phase HPLC method with UV detection is suitable for monitoring the stability of Boc-Pen(pMeBzl)-OH·DCHA. The key is to achieve baseline separation between the parent compound and all potential degradation products.

Table 3: Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water (or a neutral buffer to avoid on-column degradation) |

| Mobile Phase B | Acetonitrile |

| Gradient | Start with a low percentage of B, and ramp up to elute all components. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 220 nm and 254 nm |

| Injection Volume | 10 µL |

Note: This is a starting point and the method must be validated to be "stability-indicating."

Protocols for Forced Degradation Conditions

The following are suggested starting conditions for a forced degradation study. The severity of the conditions should be adjusted to achieve 5-20% degradation of the active substance.

Table 4: Forced Degradation Experimental Protocols

| Stress Condition | Protocol |

| Acid Hydrolysis | Dissolve the compound in a suitable solvent and add 0.1 M HCl. Incubate at 60 °C for 24-48 hours. Neutralize before injection. |

| Base Hydrolysis | Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Incubate at 60 °C for 24-48 hours. Neutralize before injection. |

| Oxidation | Dissolve the compound in a suitable solvent and add 3% H₂O₂. Store at room temperature, protected from light, for 24-48 hours. |

| Thermal Stress | Store the solid compound in an oven at 60 °C for 1 week. Also, heat a solution of the compound at 60 °C for 24-48 hours. |

| Photostability | Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). |

Summary and Conclusions

References